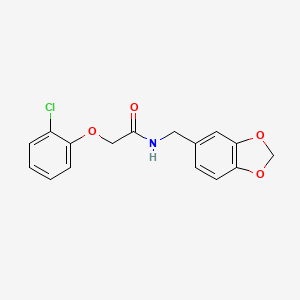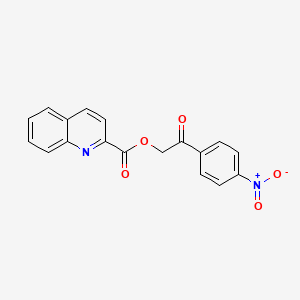![molecular formula C15H16N2O3S2 B5732695 N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide works by binding to the hydrophobic groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby preventing them from inhibiting pro-apoptotic proteins Bax and Bak. This allows Bax and Bak to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide has been shown to induce apoptosis in cancer cells that overexpress anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. It has also been shown to have minimal toxicity in normal cells. N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide has been extensively studied in preclinical models and has shown promising results. However, its efficacy in clinical trials has been limited due to the development of resistance mechanisms in cancer cells. Additionally, N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide has poor solubility and bioavailability, making it difficult to administer in vivo.
Direcciones Futuras
Future research on N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide should focus on developing more potent and selective inhibitors of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. Additionally, research should focus on developing strategies to overcome resistance mechanisms in cancer cells. Finally, research should focus on developing more effective delivery methods for N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide to improve its solubility and bioavailability.
Métodos De Síntesis
N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide can be synthesized through a multi-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobenzylamine to form 4-nitrobenzylsulfonamide. This compound is then reacted with 2-(phenylthio)acetic acid to form N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells that overexpress anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide has been shown to be effective against a variety of cancer types, including lymphoma, leukemia, and solid tumors.
Propiedades
IUPAC Name |
2-phenylsulfanyl-N-[(4-sulfamoylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c16-22(19,20)14-8-6-12(7-9-14)10-17-15(18)11-21-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIQYOLDMRCQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfanyl)-N-(4-sulfamoylbenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5732622.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)
![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)

![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)

![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)